molecular formula C15H19N3O4S B2628398 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396869-48-9

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No. B2628398
CAS RN: 1396869-48-9
M. Wt: 337.39
InChI Key: YHCJWFCQXJQRQW-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decane is a compound used in synthesis . Its empirical formula is C7H13NO2 and it has a molar mass of 143.18 g/mol .


Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a spirocyclic system with an eight-membered ring containing two oxygen atoms and a nitrogen atom .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature. It has a boiling point of 108-110 °C at 35 hPa and a density of 1.117 g/cm3 at 20 °C .

Scientific Research Applications

Structural Elucidation and Chemical Reactivity

A structural study on a compound closely related to the one , identified as (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug, has been reported. This study provides detailed insights into the structural aspects, including crystallization in the triclinic system, rotational barriers, and DFT calculations on the compound's diastereomeric conformers, showcasing its relevance in drug design and development Richter et al., 2022.

Chemistry of Heterocyclic Compounds

The chemistry of thiazinanes and their derivatives, which share structural features with the compound , has been explored, underscoring their importance in medicinal chemistry. These compounds have shown significant potential in treating diseases, including anti-HIV activity, analgesic properties, and usage as antibiotics and anticoagulants. This underscores the broader context of such compounds in drug discovery and therapeutic applications Hassan et al., 2020.

Synthesis and Pharmacological Evaluation

Research on the synthesis and evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, including compounds with benzyl, 3-indolylmethyl, or 4-indolylmethyl groups, highlights the synthetic versatility and potential pharmacological activities of these compounds. Although the specific studies focused on dopamine agonist activity, they reflect the broader research interest in exploring the therapeutic potential of structurally related compounds Brubaker & Colley, 1986.

Synthesis of Sulfur-Containing Spiro Compounds

The preparation of novel sulfur-containing spiro compounds, such as 7,11-diaryl-9-thia-2,4-diazaspiro[5,5] undecane-1,3,5-trione 9,9-dioxides, showcases the synthetic approaches towards creating functionally diverse spirocyclic compounds. These endeavors not only expand the chemical space of spiro compounds but also hint at potential biological activities and applications Reddy et al., 1993.

Growth-Regulating Activity

Investigation into 1-(6,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one has revealed its growth-regulating activity, which was prepared by a Mannich reaction. This study exemplifies the agricultural and biological research applications of spirocyclic compounds, potentially offering new avenues for plant growth regulation and agricultural chemistry Sharifkanov et al., 2001.

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing its dust/ fume/ gas/ mist/ vapours/ spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/ eye protection/ face protection .

properties

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c19-12-1-4-16-14-18(12)9-11(10-23-14)13(20)17-5-2-15(3-6-17)21-7-8-22-15/h1,4,11H,2-3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCJWFCQXJQRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN4C(=O)C=CN=C4SC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

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